Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate typically involves the condensation of pyridine-3-carboxaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to increase yield and purity, possibly using continuous flow reactors or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-diones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2,3-diones, while reduction can produce piperidine derivatives .
Scientific Research Applications
Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure and have been studied for their biological activities.
Pyridine derivatives: Compounds like pyridine-4-aldoxime have similar structural features and are used in various applications.
Uniqueness
Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate is unique due to its specific combination of a pyridine and pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1188024-84-1 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
ethyl 4-pyridin-3-yl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-14-7-10(11)9-4-3-5-13-6-9/h3-8,14H,2H2,1H3 |
InChI Key |
VZXREBRDYJTSIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C2=CN=CC=C2 |
Origin of Product |
United States |
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